
1-(3-Bromophenyl)-3-(difluoromethyl)pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Bromophenyl)-3-(difluoromethyl)pyrazole, commonly known as BDP, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. BDP is a pyrazole derivative that has been synthesized using various methods, and it possesses unique biochemical and physiological effects that make it suitable for various laboratory experiments.
Mécanisme D'action
BDP works by reacting with ROS, leading to the formation of a highly fluorescent compound. This reaction is based on the oxidation of the difluoromethyl group in BDP by ROS, leading to the formation of a highly fluorescent compound. The fluorescence of BDP increases with increasing ROS levels, making it a highly sensitive probe for detecting oxidative stress in living cells.
Biochemical and Physiological Effects
BDP has unique biochemical and physiological effects that make it suitable for various laboratory experiments. BDP has been shown to have low cytotoxicity and can be used in various cell lines without affecting cell viability. BDP has also been shown to have high selectivity for ROS, making it a valuable tool for studying oxidative stress in living cells.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using BDP in laboratory experiments include its ease of synthesis, low cytotoxicity, and high selectivity for ROS. However, BDP has some limitations, including its relatively short half-life in living cells, which can limit its use in long-term experiments. BDP is also susceptible to photobleaching, which can affect its fluorescence intensity over time.
Orientations Futures
BDP has various potential future directions, including its use as a diagnostic tool for detecting oxidative stress-related diseases such as cancer and Alzheimer's disease. BDP can also be modified to improve its half-life and fluorescence intensity, making it suitable for long-term experiments. Additionally, BDP can be used in combination with other fluorescent probes to study various biological processes simultaneously.
Conclusion
In conclusion, 1-(3-Bromophenyl)-3-(difluoromethyl)pyrazole is a valuable tool for studying oxidative stress in living cells. Its ease of synthesis, low cytotoxicity, and high selectivity for ROS make it suitable for various laboratory experiments. BDP has various potential future directions, and its use in scientific research is expected to increase in the coming years.
Méthodes De Synthèse
BDP can be synthesized using various methods, including the reaction of 3-bromobenzaldehyde and difluoromethylpyrazole in the presence of a base. Other methods include the reaction of 3-bromoaniline and difluoromethylpyrazole in the presence of a catalyst. The synthesis of BDP is relatively easy and can be achieved using commercially available reagents.
Applications De Recherche Scientifique
BDP has various scientific research applications, including its use as a fluorescent probe for detecting reactive oxygen species (ROS) in living cells. ROS are highly reactive molecules that can cause oxidative stress, leading to various diseases such as cancer and Alzheimer's disease. BDP can be used to detect ROS in real-time, making it a valuable tool for studying oxidative stress in living cells.
Propriétés
IUPAC Name |
1-(3-bromophenyl)-3-(difluoromethyl)pyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrF2N2/c11-7-2-1-3-8(6-7)15-5-4-9(14-15)10(12)13/h1-6,10H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPTFOXXVZPNQOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)N2C=CC(=N2)C(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrF2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Bromophenyl)-3-(difluoromethyl)pyrazole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 2-(8-(2-methoxy-5-methylphenyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2760305.png)

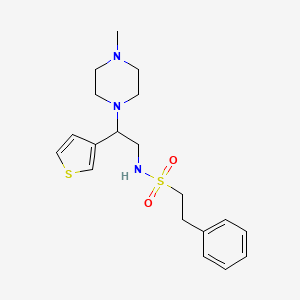
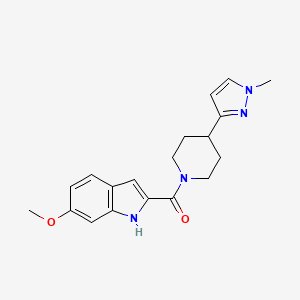
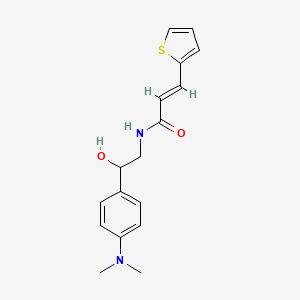
![N'-[2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl]-N-(5-methyl-1,2-oxazol-3-yl)ethanediamide](/img/structure/B2760312.png)
![4-chloro-2-{(E)-[(5-fluoro-2-methylphenyl)imino]methyl}phenol](/img/structure/B2760313.png)
![2-{[1-(isoquinoline-1-carbonyl)piperidin-4-yl]methyl}-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2760317.png)
![N-(2-(4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)thiophene-2-carboxamide](/img/structure/B2760319.png)
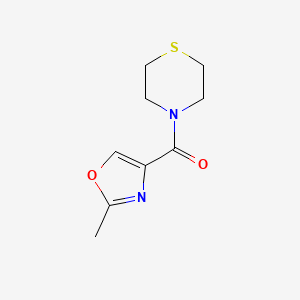
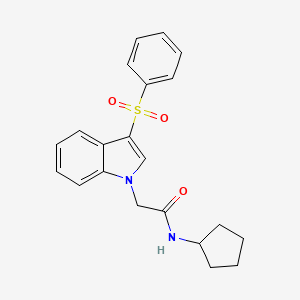
![1-(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-phenoxyethanone](/img/structure/B2760324.png)
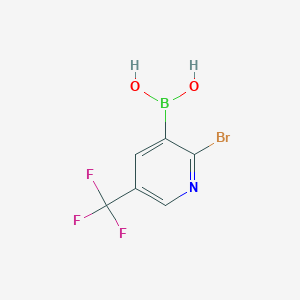
![N'-[4-(1,1-dioxothiazinan-2-yl)phenyl]-N-(furan-2-ylmethyl)oxamide](/img/structure/B2760327.png)